molecular formula C15H28N2O3 B1391395 tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate CAS No. 873537-63-4

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate

Cat. No. B1391395
M. Wt: 284.39 g/mol
InChI Key: NTMDQWLDGSQTLJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate (TBNPC) is an organic compound consisting of a tert-butyl group, an oxan-4-yl group, and a piperidin-4-yl group connected by a carbamate group. It is an important intermediate compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been studied extensively in recent years, and its properties and applications are becoming better understood.

Scientific Research Applications

  • Synthesis and Applications in Biological Compounds :

    • Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib (Kong et al., 2016).
    • Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the synthesis of 3-aminochromones (Wang et al., 2022).
    • Jona et al. (2009) developed an asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).
  • Crystal Structures and Molecular Packing :

    • Baillargeon et al. (2017) studied isomorphous crystal structures of tert-butyl carbamate derivatives, emphasizing the importance of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
  • Synthesis of Diverse Piperidine Derivatives :

    • Moskalenko and Boev (2014) synthesized tert-butyl piperidine-1-carboxylates, which are promising synthons for preparing various piperidine derivatives (Moskalenko & Boev, 2014).
  • Development of Inhibitors and Antagonists :

    • Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors (Ghosh et al., 2017).
  • Synthesis of Key Intermediates for Anticancer Drugs :

    • Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-8-17(9-5-12)13-6-10-19-11-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMDQWLDGSQTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate

Synthesis routes and methods

Procedure details

Tert-butyl piperidin-4-ylcarbamate (45.00 g, 225 mmol) and dihydro-2H-pyran-4(3H)-one (24.74 g, 247 mmol) were added to dichloromethane (1000 mL). Sodium triacetoxyborohydride (61.90 g, 292 mmol) was added, and the solution was stirred at room temperature for 16 hours. The solution was extracted with 1M sodium hydroxide and dried over anhydrous sodium sulfate. The solution was filtered and concentrated and purified by flash column chromatography on silica gel with 10% methanol (in dichloromethane) increasing to 20% methanol (in dichloromethane).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
24.74 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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